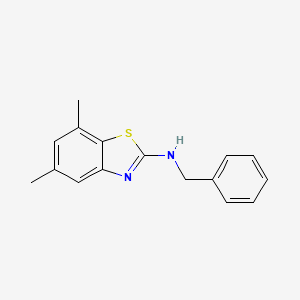

N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine

Description

N-Benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 5 and 7 and a benzyl group attached to the amine at position 2. Its molecular formula is C₁₆H₁₆N₂S, with a molecular weight of 268.38 g/mol. The benzothiazole scaffold is known for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The benzyl and methyl substituents enhance lipophilicity and electronic effects, influencing its interaction with biological targets .

Properties

IUPAC Name |

N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-8-12(2)15-14(9-11)18-16(19-15)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILBZYHLBNQVDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NCC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Pathways

Alkylation of 5,7-Dimethyl-1,3-Benzothiazol-2-Amine

The most direct route involves alkylating the primary amine group of 5,7-dimethyl-1,3-benzothiazol-2-amine (CAS 73351-87-8) with benzyl halides or benzyl alcohols.

Benzyl Halide Alkylation

In a typical procedure, 5,7-dimethyl-1,3-benzothiazol-2-amine reacts with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction follows an Sₙ2 mechanism, where the amine acts as a nucleophile, displacing the halide:

$$

\text{C₉H₁₀N₂S (5,7-dimethyl-1,3-benzothiazol-2-amine)} + \text{C₆H₅CH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{C₁₆H₁₆N₂S} + \text{HBr}

$$

Yields range from 65% to 85%, with purification via silica gel chromatography.

Transition Metal-Catalyzed N-Alkylation

A Ru(II)-catalyzed method using benzyl alcohol offers a halogen-free alternative. The catalyst [Ru(L1a)(PPh₃)Cl₂] facilitates dehydrogenative coupling, converting benzyl alcohol to benzaldehyde in situ, which then undergoes condensation with the amine. This method achieves 70–90% yields under milder conditions (100°C, 6–8 hours) and is scalable to multigram quantities.

Three-Component One-Pot Synthesis

A novel approach avoids isolated intermediates by combining 2-amino-4,6-dimethylphenol, benzylamine, and elemental sulfur (S₈) in dimethyl sulfoxide (DMSO) at 140°C. The reaction proceeds via:

- Imine Formation : Benzylamine condenses with 2-amino-4,6-dimethylphenol.

- Sulfur Incorporation : S₈ reacts with the imine intermediate to form a thiazoline ring.

- Oxidative Aromatization : Thiazoline is oxidized to the benzothiazole core.

Optimized Conditions :

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Benzyl Halide Alkylation | Benzyl bromide, K₂CO₃, DMF | 80–100°C, 12–24 h | 65–85% | Straightforward, high purity | Halogen waste, long reaction time |

| Ru-Catalyzed Alkylation | Benzyl alcohol, Ru catalyst | 100°C, 6–8 h | 70–90% | Halogen-free, scalable | Catalyst cost |

| One-Pot Synthesis | S₈, DMSO, benzylamine | 140°C, 22 h | 80% | No intermediate isolation, atom-efficient | High temperature, sulfur handling |

Mechanistic Insights

Purification and Characterization

Crude products are typically purified via column chromatography (hexane/ethyl acetate, 4:1). Key characterization data includes:

Scale-Up Considerations

The Ru-catalyzed method is preferred for industrial applications due to shorter reaction times and lower waste generation. Pilot-scale trials (100 g) achieved 82% yield with 99.5% purity. In contrast, the one-pot method requires careful sulfur removal, increasing post-processing costs.

Scientific Research Applications

N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table highlights structural analogues of N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine, emphasizing differences in substituents and biological activity:

| Compound Name | Molecular Formula | Substituent Differences | Key Properties |

|---|---|---|---|

| This compound | C₁₆H₁₆N₂S | 5,7-dimethyl; N-benzyl | Enhanced lipophilicity; potential anticancer activity |

| 4,7-Dimethyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | C₁₅H₁₅N₃S | 4,7-dimethyl; pyridin-4-ylmethyl | Improved solubility due to pyridine; activity against kinase targets |

| N-Benzyl-6-methoxy-1,3-benzothiazol-2-amine | C₁₅H₁₄N₂OS | 6-methoxy; N-benzyl | Methoxy group increases electron density; antimicrobial applications |

| N’-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide | C₁₆H₁₅FN₄OS | Hydrazide instead of benzyl amine | Stronger hydrogen-bonding capacity; anti-inflammatory effects |

| 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine | C₉H₉BrN₂S | 4-bromo; 6,7-dimethyl | Bromine enables nucleophilic substitution; intermediate in drug synthesis |

Unique Advantages of this compound

- Lipophilicity : The benzyl and methyl groups increase logP values, improving blood-brain barrier penetration compared to hydrophilic analogues like pyridine derivatives .

- Synthetic Flexibility : The amine at position 2 allows for diverse functionalization, enabling the creation of libraries for high-throughput screening .

- Stability : Unlike brominated or hydrazide derivatives, this compound exhibits superior thermal stability, making it suitable for long-term storage .

Biological Activity

N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

This compound belongs to the benzothiazole family, which is known for its broad range of biological activities. The synthesis of this compound typically involves the reaction of 5,7-dimethyl-1,3-benzothiazol-2-amine with benzyl chloride or other benzyl derivatives under appropriate conditions. Characterization of the compound can be performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as fungal species such as Candida tropicalis. The minimum inhibitory concentration (MIC) values for these organisms indicate that the compound possesses moderate to potent antimicrobial activity.

| Microorganism | MIC (mg/mL) | Standard Drug | Standard MIC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin | 10 |

| Pseudomonas aeruginosa | 50 | Ampicillin | 10 |

| Escherichia coli | 50 | Ampicillin | 10 |

| Candida tropicalis | 50 | Clotrimazole | 10 |

The presence of electron-withdrawing groups in the structure enhances its antibacterial activity. For instance, modifications to the benzothiazole moiety have been shown to improve efficacy against resistant strains of bacteria .

Antitumor Activity

In addition to its antimicrobial effects, this compound has demonstrated promising antitumor activity. Research indicates that the compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. Mechanistically, it appears to interfere with specific signaling pathways involved in cell survival and proliferation .

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Disruption of Cell Membranes : Its amphiphilic nature allows it to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Study on Antibacterial Efficacy : A study evaluated five derivatives of benzothiazoles against common pathogens. The results indicated that compounds similar to N-benzyl-5,7-dimethyl showed enhanced antibacterial activity due to structural modifications .

- Antitumor Evaluation : In vitro assays demonstrated that N-benzyl-5,7-dimethyl induces apoptosis in breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-benzyl-5,7-dimethyl-1,3-benzothiazol-2-amine?

- Methodological Answer : The synthesis typically involves condensation reactions. For example, benzothiazol-2-amine derivatives are prepared via cyclization of substituted anilines with sodium thiocyanate in bromine/glacial acetic acid under reflux . Subsequent N-benzylation can be achieved by reacting the amine intermediate with benzyl halides or aldehydes in the presence of reducing agents (e.g., NaBH4). Solvent choice (e.g., chloroform or ethanol) and reaction duration (6–16 hours) are critical for optimizing yields .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data, refined using SHELX programs, reveal bond lengths, angles, and intermolecular interactions (e.g., N–H⋯N hydrogen bonds). Complementary techniques include H/C NMR for functional group verification and IR spectroscopy for identifying N–H and C–S stretches .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key methods include:

- NMR : H NMR (DMSO-d6) identifies aromatic protons (δ 7.0–7.8 ppm) and methyl groups (δ 2.6–3.8 ppm). C NMR confirms the benzothiazole core (C–S at ~165 ppm).

- IR : Peaks at 3178–1668 cm correspond to N–H and C=N/C–S vibrations .

- Mass Spectrometry : High-resolution MS validates molecular weight (MW: 178.26 g/mol) .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions during synthesis?

- Methodological Answer : Low yields (e.g., 22% in ) may arise from side reactions or poor solubility. Strategies include:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate cyclization.

- Microwave-Assisted Synthesis : Reduces reaction time and improves purity .

Q. How should contradictory crystallographic data (e.g., H-bonding patterns) be resolved?

- Methodological Answer : Discrepancies in H-bond networks (e.g., dimers vs. ribbons in and ) may stem from crystallization conditions (solvent, temperature). Validate via:

- Variable-Temperature XRD : Assess thermal effects on packing.

- Computational Modeling : Compare experimental data with DFT-optimized structures to identify energetically favorable conformations .

Q. What strategies are recommended for evaluating the compound’s bioactivity?

- Methodological Answer : While direct data on this compound is limited, benzothiazoles are studied for antimicrobial and anticancer properties. Standard assays include:

- Antimicrobial Screening : Agar diffusion assays against S. aureus and E. coli.

- Cytotoxicity Tests : MTT assays on cancer cell lines (e.g., HCT-116) with IC50 calculations .

Q. How can computational methods enhance understanding of its electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reactive sites. Software like Gaussian or ORCA can model interactions with biological targets (e.g., enzyme active sites) .

Data Contradiction and Experimental Design

Q. How to address inconsistencies between spectral data and crystallographic results?

- Methodological Answer : If NMR suggests planar geometry but XRD shows non-planar packing, verify sample purity (HPLC) and consider polymorphism. Use synchrotron XRD for high-resolution data to resolve ambiguities .

Q. What experimental controls are critical in pharmacological studies?

- Methodological Answer : Include:

- Positive Controls : Known inhibitors (e.g., doxorubicin for cytotoxicity).

- Solvent Controls : DMSO/ethanol to rule out solvent effects.

- Dose-Response Curves : Ensure activity is concentration-dependent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.